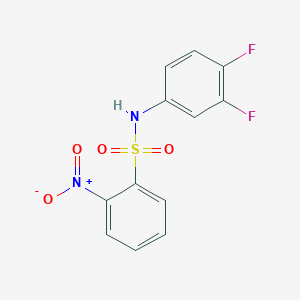

N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide

Description

N-(3,4-Difluorophenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group attached to a 3,4-difluorophenylamine moiety. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, including enzyme inhibition and antimicrobial activity. The compound’s structure combines electron-withdrawing nitro and fluorine substituents, which influence its electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C12H8F2N2O4S |

|---|---|

Molecular Weight |

314.27 g/mol |

IUPAC Name |

N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H8F2N2O4S/c13-9-6-5-8(7-10(9)14)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H |

InChI Key |

IXHSRUCBXUGDEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Systems : Common solvents include 1,4-dioxane , tetrahydrofuran (THF) , and acetonitrile . Polar aprotic solvents enhance reactivity by stabilizing intermediates.

-

Bases : Triethylamine (TEA) or sodium hydride (NaH) is used to neutralize HCl, preventing side reactions. For example, TEA (1.3–2.0 equiv.) in THF achieves yields >80%.

-

Temperature and Time : Reactions are typically conducted under reflux (80–110°C) for 2–24 hours. Shorter durations (15 minutes) are feasible with microwave-assisted synthesis.

Table 1: Representative Reaction Parameters

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1,4-Dioxane | TEA | 80 | 24 | 78 | |

| THF | NaH | 25 | 6 | 84 | |

| Acetonitrile | Pyridine | 50 | 2 | 90 |

Variations in Substrate Ratios and Stoichiometry

Stoichiometric control is critical to minimizing unreacted starting materials. A 1:1 molar ratio of sulfonyl chloride to amine is standard, but excess sulfonyl chloride (1.2 equiv.) improves yields to >90% by driving the reaction to completion. Excess amine risks dimerization side products.

Case Study: Optimized Protocol from PMC

A 2012 study (PMC3589054) detailed the synthesis of analogous sulfonamides:

-

Reactants : 2-Nitrobenzenesulfonyl chloride (1.2 equiv.), 3,4-difluoroaniline (1.0 equiv.).

-

Conditions : Reflux in ethanol for 15 minutes, followed by ice-water quenching.

-

Purification : Recrystallization from dilute ethanol yielded colorless crystals (mp 163–165°C).

Purification and Characterization

Isolation Techniques

Spectroscopic Characterization

-

IR Spectroscopy : Key peaks include:

-

NMR Data :

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 15–30 minutes while maintaining yields >85%. For example, 2-nitrobenzenesulfonyl chloride and 3,4-difluoroaniline in DMF at 100°C under microwaves achieved 88% yield.

Solid-Phase Synthesis

Patented methods (WO2006098912A1) describe immobilizing 3,4-difluoroaniline on Wang resin, followed by sulfonylation and cleavage. This approach simplifies purification but requires specialized equipment.

Challenges and Mitigation Strategies

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: Formation of N-(3,4-difluorophenyl)-2-aminobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The presence of the nitro and sulfonamide groups allows for strong interactions with the enzyme’s active site residues, leading to effective inhibition.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of nitro groups on the benzene ring significantly impacts molecular properties. For example:

- N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide (): Replacing nitro with methoxy groups increases electron density, enhancing hydrogen-bonding capacity via methoxy oxygen atoms .

Table 1: Substituent Effects on Key Properties

| Compound | Substituents | Electronic Effects | Hydrogen Bonding Capacity |

|---|---|---|---|

| Target Compound | 2-nitro, 3,4-difluoro | Strong electron-withdrawing | Moderate (N–H⋯O) |

| N-(3,4-Difluorophenyl)-3,4-dimethoxy | 3,4-dimethoxy, 3,4-difluoro | Electron-donating (methoxy) | High (N–H⋯O, C–H⋯O) |

| N-(3,5-Dimethoxyphenyl)-4-nitro | 4-nitro, 3,5-dimethoxy | Moderate electron-withdrawing | Moderate |

Dihedral Angles and Molecular Planarity

In N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, the dihedral angle between the two benzene rings is 66.05(9)°, indicating a non-planar conformation stabilized by weak N–H⋯O hydrogen bonds .

Physicochemical Properties

Solubility and Hydrogen Bonding

- Hydrogen Bonding : The target compound’s analog () forms 1D chains via N–H⋯O interactions involving the sulfonamide group and methoxy oxygen . Nitro groups, however, are less prone to hydrogen bonding compared to methoxy or hydroxyl groups, which may reduce aqueous solubility.

Table 2: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Predictions |

|---|---|---|---|

| Target Compound | ~328.3 | 2-nitro, 3,4-difluoro | Low (polar aprotic solvents) |

| N-(3,4-Difluorophenyl)-3,4-dimethoxy | 359.3 | 3,4-dimethoxy | Moderate (polar solvents) |

| N-{4-fluoro-3-nitrophenyl}methanesulfonamide | 234.2 | Methanesulfonamide | High (due to smaller size) |

Comparison with Heterocyclic Sulfonamides

Sulfonamides incorporating heterocycles, such as oxadiazoles or thiadiazoles (), exhibit distinct properties:

- N-[5-(2-Chlorophenyl)-[1,3,4]oxadiazol-2-yl]-4-nitrobenzenesulfonamide (): The oxadiazole ring enhances rigidity and may improve binding affinity in biological systems compared to non-heterocyclic analogs.

Biological Activity

N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a sulfonamide functional group and a nitrobenzene moiety substituted with a 3,4-difluorophenyl group. The presence of fluorine atoms enhances its chemical stability and biological properties, making it a candidate for various therapeutic applications.

- Molecular Formula : C₁₂H₈F₂N₂O₄S

- Molecular Weight : Approximately 314.26 g/mol

- Functional Groups : Sulfonamide (-SO₂-NR₂), Nitro (-NO₂), Fluorinated Phenyl Group

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. Sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria and some Gram-negative strains. The fluorine substitutions can improve the compound's pharmacokinetic properties and selectivity for biological targets .

Enzyme Inhibition

Research indicates that this compound interacts with various enzymes involved in metabolic pathways. Notably, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria . This inhibition disrupts bacterial growth and proliferation.

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against Gram-positive and some Gram-negative bacteria |

| Anti-inflammatory | Potential to interfere with inflammatory pathways |

| Anticancer | May exhibit activity by modulating cellular signaling pathways |

Research Findings

- Antibacterial Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains. The modification with fluorine atoms enhances this activity by improving binding affinity to target enzymes .

- Anti-inflammatory Potential : Some studies suggest that sulfonamide derivatives can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain .

- Anticancer Activity : Preliminary findings indicate that the compound may influence cancer cell proliferation through interference with key signaling pathways involved in tumor growth .

Case Studies

- A study published in Molecules highlighted the synthesis and evaluation of several nitrobenzene sulfonamide derivatives, including this compound. The results showed promising antimicrobial activities against various microbial strains .

- Another investigation focused on the binding interactions of sulfonamides with DNA gyrase, an essential bacterial enzyme. The findings suggested that this compound could serve as a scaffold for developing new antimicrobial agents targeting DNA gyrase .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions, often involving sulfonylation of 2-nitrobenzenesulfonyl chloride with 3,4-difluoroaniline. Key steps include:

- Coupling reactions : Use of reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases such as DIPEA (N,N-diisopropylethylamine) to activate intermediates .

- Temperature control : Reactions are typically conducted at room temperature to avoid decomposition of nitro or sulfonamide groups .

- Yield optimization : Purification via column chromatography or recrystallization improves purity. Reported yields range from 48% to 69%, depending on substituent reactivity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- NMR spectroscopy : , , and NMR are used to confirm substituent positions and electronic environments. For example, fluorine atoms on the 3,4-difluorophenyl group produce distinct splitting patterns in NMR .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 361.02 for [M+H]) and confirms synthetic success .

- X-ray crystallography : Single-crystal diffraction reveals dihedral angles between aromatic rings (e.g., 66.05° for a related sulfonamide) and hydrogen-bonding networks stabilizing the crystal lattice .

Q. What crystallographic parameters are essential for resolving the compound’s structure, and how are data inconsistencies addressed?

- Methodology :

- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 295 K. Absorption corrections (e.g., SADABS) improve data accuracy .

- Refinement : SHELXL refines structures to R-factors < 0.05. Discrepancies in bond lengths (e.g., C–C distances ±0.004 Å) are resolved by iterative least-squares cycles .

- Validation : Check for missed symmetry or thermal motion artifacts using PLATON or similar tools .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and biological interactions?

- Methodology :

- Substituent effects : The electron-withdrawing nitro group on the benzene ring enhances sulfonamide acidity, facilitating hydrogen bonding with biological targets. Fluorine atoms on the 3,4-difluorophenyl group increase lipophilicity, impacting membrane permeability .

- Structure-activity relationships (SAR) : Compare analogs (e.g., 3,5-dichloro vs. 3,4-difluoro derivatives) in enzyme inhibition assays. For example, replace the nitro group with methoxy to assess electronic contributions to binding .

Q. What computational approaches are used to model the compound’s interactions with biological targets?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., carbonic anhydrase). Parameterize fluorine atoms using density functional theory (DFT) charge calculations .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds involving the sulfonamide group .

Q. How can conflicting biochemical assay data (e.g., IC variability) be analyzed to clarify mechanism of action?

- Methodology :

- Assay standardization : Control variables like pH (critical for sulfonamide ionization) and buffer composition. Use recombinant enzymes (e.g., human carbonic anhydrase II) to minimize off-target effects .

- Data reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate with orthogonal methods like surface plasmon resonance (SPR) for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.